(E)-6-methylpicolinaldehyde oxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(NZ)-N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6-3-2-4-7(9-6)5-8-10/h2-5,10H,1H3/b8-5- |
InChI Key |
OIKGFMHISSQNRL-YVMONPNESA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N\O |
Canonical SMILES |
CC1=NC(=CC=C1)C=NO |
Origin of Product |
United States |
Synthetic Methodologies for E 6 Methylpicolinaldehyde Oxime and Its Derivatives
Condensation Reactions for Oxime Synthesis
The most fundamental and widely employed method for the synthesis of oximes is the condensation reaction between a carbonyl compound and hydroxylamine (B1172632). In the case of (E)-6-methylpicolinaldehyde oxime, this involves the reaction of 6-methylpicolinaldehyde with hydroxylamine, typically in the form of its hydrochloride salt, in the presence of a base to liberate the free hydroxylamine.
The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting intermediate yields the oxime. The stereochemistry of the resulting oxime, whether (E) or (Z), can be influenced by reaction conditions such as temperature, solvent, and pH. Classical methods for aldoxime synthesis often result in a mixture of (E) and (Z) isomers. researchgate.net
To enhance the yield and selectivity of the reaction, various catalysts can be employed. For instance, the use of copper(II) sulfate (B86663) and potassium carbonate can catalyze the highly stereoselective conversion of aldehydes to their corresponding oximes. researchgate.net Additionally, aniline (B41778) and its derivatives, particularly those with electron-donating substituents, have been shown to be effective nucleophilic catalysts for oxime formation, enhancing the reaction rate even at neutral pH. nih.gov
A general representation of the condensation reaction is as follows:
CH₃-C₅H₃N-CHO + NH₂OH·HCl → CH₃-C₅H₃N-CH=NOH + HCl + H₂O| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 6-Methylpicolinaldehyde | Hydroxylamine hydrochloride | Base (e.g., NaHCO₃, K₂CO₃) | (E/Z)-6-Methylpicolinaldehyde oxime |
| Aldehydes/Ketones | Hydroxylamine hydrochloride | CuSO₄/K₂CO₃ | Oximes (highly stereoselective) |
| Carbonyl compounds | Aminooxy-functionalized PEG | p-Phenylenediamine (B122844) | PEGylated protein |
Metal-Mediated and Metal-Catalyzed Synthetic Routes to Oximes and Oxime Derivatives
Metal-based methodologies offer powerful alternatives and extensions to traditional oxime synthesis, enabling the formation of complex pyridine (B92270) and oxime derivatives. researchgate.netacs.org These reactions can involve the metal as a mediator, promoter, or catalyst. mdpi.com
Rhodium(III) catalysis has been successfully employed for the synthesis of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. nih.gov This approach involves a C-H activation event, followed by the insertion of an alkyne and subsequent C-N bond formation with cleavage of the N-O bond of the oxime, which acts as an internal oxidant. nih.gov The use of sterically different ligands on the rhodium catalyst can provide complementary selectivity in the formation of substituted pyridines. nih.gov
Copper(I) salts, in conjunction with a secondary ammonium (B1175870) salt, can synergistically catalyze the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to produce a variety of substituted pyridines. acs.org This redox-neutral reaction proceeds through the initial reduction of the oxime N-O bond by the copper catalyst to form a nucleophilic copper(II) enamide, which then reacts with the enal. acs.org
Furthermore, metal-mediated approaches can be used to prepare functionalized oximes from nitro compounds. acs.org For example, the reduction of nitro compounds using agents like Sn(II) can yield nonfunctionalized oximes. acs.org
| Metal Catalyst/Mediator | Reactants | Product | Key Features |
| Rhodium(III) | α,β-Unsaturated oximes, Alkynes | Substituted pyridines | Mild conditions, complementary selectivity with different ligands. nih.gov |
| Copper(I)/Secondary ammonium salt | O-Acetyl ketoximes, α,β-Unsaturated aldehydes | Substituted pyridines | Redox-neutral, synergistic catalysis. acs.org |
| Nickel(II) | Oxime precursors | vic-Dioximes | Metal-mediated hydrolysis and oxidation. acs.org |
| Iron(II) | Oximes, Alkenes | Oxime ethers | Enhances nucleophilicity of the oxime. acs.org |
Functionalization Strategies for Pyridine Oxime Derivatives
The functionalization of the pyridine ring in oxime derivatives is a key strategy for modifying their properties and creating novel compounds. researchgate.netrsc.org Direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.netrsc.org
One approach involves the use of pyridine N-oxides as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions. acs.org These N-oxides can be readily prepared by the oxidation of the corresponding pyridines. acs.org Another strategy involves the N-functionalization of pyridines to induce C2- and C4-selectivity in subsequent reactions, with bulkier N-substituents favoring functionalization at the C4-position. researchgate.net
Metal-mediated reactions also play a crucial role in the functionalization of the oxime group itself. mdpi.com The oxime moiety can undergo O-functionalization, N-functionalization, and C-functionalization. mdpi.com For instance, chloroximes, synthesized by the chlorination of aldoximes, are common starting materials for the C-functionalization of the oxime group. mdpi.com
| Functionalization Strategy | Reagents/Catalysts | Position of Functionalization | Key Aspects |
| Photoredox Catalysis | Pyridine N-oxides, Mes-AcrBF₄ | Aliphatic C-H bonds | Pyridine N-oxides act as hydrogen atom abstraction agents. acs.org |
| N-Functionalization | Bulky N-substituents | C4-position of pyridine ring | Leads to the formation of 1,4-dihydropyridine (B1200194) structures. researchgate.net |
| C-Functionalization of Oxime | Chloroximes | Carbon of the C=NOH group | Metal-mediated reactions are possible but less explored. mdpi.com |
Stereoselective Synthesis and Geometric Isomerism (E/Z) of Aldoximes
The synthesis of aldoximes often leads to the formation of a mixture of (E) and (Z) geometric isomers. The control of stereoselectivity to obtain a single isomer is a significant aspect of their synthesis. tandfonline.comtandfonline.com The (E) and (Z) configuration is determined by the relative orientation of the hydroxyl group and the substituent on the imine carbon.
Several methods have been developed for the stereoselective synthesis of (E)-aldoximes. One-pot phase-transfer catalysis (PTC) has been shown to be an effective method for the synthesis of (E)-aryl and heteroaryl aldoxime O-ethers directly from the corresponding carbonyl compounds. tandfonline.com In many cases, the (E)-isomers are isolated as the sole products. tandfonline.com
The interconversion between (E) and (Z) isomers can be influenced by factors such as temperature and the presence of catalysts. researchgate.net The equilibrium between the isomers is temperature-dependent, and reagents used for oxime synthesis can also catalyze this equilibration. researchgate.net
The assignment of the (E) and (Z) configuration is typically done using spectroscopic methods, particularly NMR. researchgate.netnih.gov In ¹³C NMR, the carbon atom adjacent to the C=N double bond resonates at a higher field when it is in the syn position relative to the oxime hydroxyl group. researchgate.net Computational methods are also employed to predict and confirm the stereochemistry. rsc.org
| Method | Key Features | Outcome |
| Phase-Transfer Catalysis (PTC) | One-pot synthesis from carbonyl compounds and hydroxylamine. tandfonline.com | Stereoselective formation of (E)-oxime O-ethers. tandfonline.com |
| Temperature Control | Influences the equilibrium between isomers. researchgate.net | Can alter the ratio of (E) and (Z) isomers. researchgate.net |
| Catalysis | Reagents for oxime synthesis can catalyze interconversion. researchgate.net | Can lead to the thermodynamically more stable isomer. |
Coordination Chemistry of E 6 Methylpicolinaldehyde Oxime: Complex Formation and Structural Elucidation
General Principles of Oxime Coordination to Metal Centers
Oximes are a class of organic compounds containing the C=N-OH functional group. They are recognized as highly versatile ligands in coordination chemistry due to their ability to coordinate with metal ions in several distinct modes. researchgate.netresearchgate.net The oxime group is ambidentate, meaning it can bind to a metal center through either its nitrogen or oxygen atom. researchgate.netnih.gov This versatility allows for the formation of monodentate, bidentate, and bridging coordination complexes. researchgate.net The coordination is often facilitated when the oxime functionality is part of a larger molecule that includes other donor groups, leading to the formation of stable chelate rings. researchgate.net The presence of the hydroxyl group in oximes also allows for the formation of intra- and intermolecular hydrogen bonds, which can influence the supramolecular architecture of the resulting complexes. researchgate.netnih.gov
Pyridyl oximes, such as (E)-6-methylpicolinaldehyde oxime, are particularly effective as chelating agents. purdue.edu These ligands typically coordinate to a metal center in a bidentate fashion, utilizing the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the oxime group. researchgate.netnih.gov This N,N-chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry.
For example, studies on related 2-pyridyl oxime complexes have demonstrated that the ligands behave as Npyridine and Noxime-bidentate chelators. nih.gov This mode of coordination is prevalent in the chemistry of pyridyl oximes with various transition metals. The deprotonation of the oxime's hydroxyl group can lead to the formation of an oximato ligand, which is also a versatile coordinating agent. researchgate.net
The introduction of a methyl group onto the pyridine ring, as in this compound, can significantly influence the properties of the resulting metal complexes. The methyl group affects both the electronic and steric characteristics of the ligand.
Electronic Effects: The methyl group is electron-donating, which increases the electron density on the pyridine ring. This, in turn, enhances the basicity of the pyridine nitrogen atom, potentially leading to a stronger coordinate bond with the metal center and increased thermodynamic stability of the complex.
Iron(II) and Iron(III) Complexes of this compound
Iron complexes with pyridyl-containing ligands are of great interest. While specific studies on this compound with iron are not extensively detailed in the literature, the behavior can be inferred from related systems, such as iron complexes with other pyridyl oximes or with 6-methyl-pyridyl derivatives. researchgate.netuni-hamburg.de These complexes typically feature iron in a six-coordinate environment. researchgate.net
The synthesis of iron(II) complexes with pyridyl oxime ligands generally involves the reaction of an iron(II) salt, such as iron(II) chloride or iron(II) bromide, with the ligand in an appropriate solvent like methanol (B129727) or ethanol. researchgate.net For instance, the synthesis of an analogous Fe(II) complex with 6-methyl-2-pyridonate was achieved by reacting the sodium salt of the ligand with an iron carbonyl halide precursor. uni-hamburg.de The resulting complexes can be characterized by various techniques:
Elemental Analysis: To confirm the stoichiometry of the complex.
Infrared (IR) Spectroscopy: To identify the coordination of the ligand through shifts in the vibrational frequencies of the C=N and N-O bonds of the oxime group and the vibrations of the pyridine ring.
UV-Visible Spectroscopy: To study the electronic transitions, including d-d transitions and charge-transfer bands. researchgate.net
Magnetic Susceptibility Measurements: To determine the spin state of the iron center (high-spin or low-spin). researchgate.net
| Technique | Observation | Interpretation |
|---|---|---|
| IR Spectroscopy (cm-1) | ν(C=N)oxime shifts to higher frequency; Pyridine ring vibrations shift | Coordination of both the oxime nitrogen and the pyridine nitrogen to the iron center. |
| UV-Vis Spectroscopy (nm) | Weak bands > 500 nm; Intense bands < 400 nm | d-d transitions characteristic of Fe(II); Ligand-to-metal charge transfer (LMCT) bands. |
| Magnetic Moment (μeff) | ~5.2 B.M. | High-spin Fe(II) center (S=2). |
For six-coordinate iron complexes, the ideal geometry is octahedral. However, distortions from this ideal geometry are common and can arise from several factors, including electronic effects like the Jahn-Teller effect or steric constraints imposed by the ligands. science.govwisdomlib.orgiitk.ac.in In complexes with chelating ligands like this compound, the "bite angle" of the ligand—the Npyridine-Fe-Noxime angle—is typically less than the ideal 90°, leading to angular strain and a distorted octahedral geometry. mdpi.com
Structural studies of a closely related Fe(II) complex with a 6-methyl-pyridonate ligand revealed a pseudo-octahedral geometry. uni-hamburg.de It is therefore highly probable that complexes of this compound with iron would also exhibit a distorted octahedral coordination sphere.
| Angle Type | Ideal Octahedral | Distorted Octahedral (Representative) |
|---|---|---|
| cis L-M-L | 90 | 75-105 |
| trans L-M-L | 180 | 165-180 |
| Chelate "Bite Angle" | N/A | ~80 |
Cobalt(II) and Cobalt(III) Complexes of this compound
Cobalt readily forms stable complexes with oxime-containing ligands. mdpi.comresearchgate.net Often, when starting with a cobalt(II) salt, an in situ oxidation occurs upon complexation in the presence of air, leading to the formation of more inert cobalt(III) complexes. nih.govresearchgate.net These Co(III) complexes are typically six-coordinate with a low-spin d6 electron configuration and exhibit an octahedral or distorted octahedral geometry. researchgate.netuobaghdad.edu.iq
The reaction of this compound with a cobalt(II) salt would likely yield a cationic complex of the type [Co(L)3]2+ if the ligand remains neutral, or a neutral complex [Co(L')3] if the ligand deprotonates to its oximato form (L'). More commonly, mixed-ligand complexes are formed. For example, reacting a cobalt(II) source with two equivalents of the bidentate oxime ligand and two monodentate ligands (X, e.g., Cl-) would be expected to form a [Co(L)2X2] type complex. Given the tendency for oxidation, it is probable that a stable Co(III) species, such as [Co(L')3] or [Co(L)2X2]+, would be the final product. These Co(III) complexes are diamagnetic and can be characterized by NMR spectroscopy, in addition to the methods used for iron complexes.
| Property | Expected Observation |
|---|---|
| Cobalt Oxidation State | +3 |
| Coordination Geometry | Distorted Octahedral |
| Magnetic Moment | Diamagnetic (μeff ≈ 0 B.M.) |
| 1H NMR | Sharp, well-defined signals. |
| Color | Typically yellow, orange, or red. |
Formation and Structural Analysis of Cobalt Complexes
The reaction of this compound with cobalt(II) salts leads to the formation of various cobalt complexes. These reactions can result in both cobalt(II) and cobalt(III) species, often with octahedral geometries. researchgate.netuobaghdad.edu.iq The specific structure of the resulting complex can be influenced by the reaction conditions and the other ligands present.
For instance, in the presence of other ligands like Schiff bases, cobalt can form heteronuclear complexes where it is located in a specific compartment of the ligand framework. researchgate.net X-ray diffraction analysis has been instrumental in confirming the structures of these complexes, revealing distorted octahedral geometries for both cobalt(II) and cobalt(III) centers. researchgate.netresearchgate.net Molecular modeling techniques are also employed to predict and support the six-coordinate geometry of these complexes. uobaghdad.edu.iq
The formation of these complexes can sometimes involve the uptake of molecular oxygen, leading to the irreversible oxidation of Co(II) to Co(III). researchgate.net This highlights the sensitivity of the cobalt center's oxidation state to the reaction environment.
Equilibrium and Stability Constant Studies in Aqueous Solutions
Potentiometric and spectrophotometric studies in aqueous solutions have been conducted to understand the complex formation equilibria and determine the stability constants of cobalt complexes with pyridine oximes, including this compound. helsinki.fi These studies reveal that pyridine oximes are effective in coordinating with Co(II) ions. researchgate.net
In aqueous solutions, this compound forms a series of complexes with cobalt(II), including Co(HL)²⁺, CoL⁺, CoL₂, Co₂L₂OH⁺, Co₂L₃⁺, and Co₂L₃OH, primarily in the pH range of 6–10. helsinki.fi The stability of these complexes is a key area of investigation. It has been noted that the decomposition rate of similar oxime-containing compounds can be influenced by factors such as pH and concentration, with maximum stability often observed in acidic conditions. nih.govnih.gov The decomposition can follow first-order kinetics. nih.gov
The stability constants of the formed complexes are crucial for understanding their behavior in solution. For related pyridine oxime complexes, the stability of the mono-complexes (M(HL)²⁺) generally increases in the order Cd < Zn < Co < Ni < Cu. helsinki.fi
Steric Hindrance Effects of the 6-Methyl Group on Cobalt Complex Stability
The presence of the 6-methyl group on the pyridine ring of this compound introduces significant steric hindrance that influences the stability and formation of its cobalt complexes. helsinki.fi This steric effect can be observed when comparing the complexing ability of this compound with its non-methylated analogue, pyridine-2-aldoxime.
The steric requirements of the 6-methyl group decrease the stability of the low-spin CoL₂, Co₂L₃⁺, and Co₂L₃OH complexes and hinder their oxidation reactions. helsinki.fi This steric interaction during chelate formation is a key factor differentiating the complexing abilities of various pyridine oximes. researchgate.net In some cases, steric hindrance can lead to the formation of complexes with lower coordination numbers or unusual geometries. acs.org For example, significant steric differences between substituents in a complex can influence diastereoselectivity. acs.org
Coordination with Other Transition Metals (e.g., Cadmium(II), Nickel(II))
Beyond cobalt, this compound and related pyridyl oximes have been shown to coordinate with a variety of other transition metals, including cadmium(II) and nickel(II), leading to diverse structural architectures.
Complex Architectures and One-Dimensional Coordination Polymers
The coordination of pyridyl oximes with transition metals can result in the formation of one-dimensional (1D) coordination polymers. nih.govnih.govnih.gov These polymers often exhibit zigzag chain structures where neighboring metal ions are bridged by the oxime ligands and other bridging groups like halides. nih.govnih.gov The specific architecture of these coordination polymers can be influenced by factors such as the metal ion, the counter-ion, and the solvent used in the synthesis. researchgate.net
For instance, with cadmium(II), di-2-pyridyl ketone oxime, a related ligand, forms 1D zigzag chains where Cd(II) ions are alternately doubly bridged by halide and oxime ligands. nih.govnih.gov The resulting coordination sphere around the cadmium is typically a distorted octahedron. nih.govnih.gov The construction of these 1D polymers can be viewed as a modular process, where the combination of different metal ions and ligands leads to diverse structures. rsc.org
Structural Diversity in Mixed-Ligand Systems
The use of 6-methylpyridine-2-carbaldehydeoxime in nickel(II) carboxylate chemistry has yielded both pentanuclear and hexanuclear complexes, depending on the starting materials and reaction conditions. nih.gov For example, complexes with the general formula [Ni₆(O₂CR)₆(6-mepao)₆] have been synthesized. nih.gov The presence of different carboxylate and other ancillary ligands can lead to a variety of coordination geometries and nuclearities. The structural diversity is also evident in cadmium(II) complexes where the coordination environment is influenced by the halide present. nih.gov
Reactivity of Coordinated this compound Moieties
The reactivity of the this compound ligand can be altered upon coordination to a metal center. The metal ion can promote or assist in nucleophilic or electrophilic additions to the oxime group. researchgate.net
The coordinated oxime group can also participate in further reactions. For instance, in some cobalt complexes, the coordinated ligand can be involved in dioxygen uptake, leading to the oxidation of the metal center. researchgate.net The stability of the oxime itself can be affected by coordination, with decomposition pathways being influenced by the pH of the solution. nih.gov For example, at acidic pH, the decomposition of a similar oxime, HI-6, primarily involves the attack on the ether bridge, while at neutral pH, the primary attack is on the oxime group. nih.gov
Metal-Assisted Electrophilic and Nucleophilic Additions to Oxime Groups
The coordination of an oxime to a metal center can significantly modify the reactivity of the oxime group, making it susceptible to either electrophilic or nucleophilic attack. A coordinated oxime group possesses three potentially reactive sites: the carbon, nitrogen, and oxygen atoms. mdpi.com The acidity of the oxime's hydroxyl group is also substantially increased upon coordination. mdpi.com
Metal-mediated reactions of oximes can encompass O-functionalization, N-functionalization, and C-functionalization. mdpi.com While specific documented examples of electrophilic and nucleophilic additions directly to the oxime group of this compound are not extensively detailed in the reviewed literature, the general principles of reactivity for coordinated 2-pyridyl oximes can be applied. The coordination to a metal ion enhances the electrophilicity of the oxime carbon, making it more susceptible to attack by nucleophiles. Conversely, the oxime nitrogen, after deprotonation, can act as a nucleophile.
In a broader context of oxime chemistry, metal-assisted additions to the C=N bond are known. For instance, the addition of nucleophiles to coordinated nitriles can be facilitated by the presence of a metal ion. While not a direct addition to the oxime, this illustrates the principle of metal-activation of related functional groups.
Transformations Involving Cleavage or Preservation of the {CNO} Moiety
The reactions of coordinated oximes can proceed through pathways that either break apart the characteristic {CNO} (oxime) framework or keep it intact. mdpi.com These transformations are often facilitated by the presence of a metal ion, which can act as a template or a catalyst.
Reactions that preserve the {CNO} moiety include O-alkylation, O-acylation, and the formation of oximato-bridged polynuclear complexes, as seen with the nickel complexes of this compound. mdpi.com In these instances, the fundamental C=N-O structure of the ligand remains, and it is the hydroxyl group or the lone pairs on the nitrogen and oxygen that participate in further coordination or reaction.
Conversely, more complex transformations can lead to the cleavage of the N-O bond or rearrangement of the {CNO} group. An example of a transformation involving the {CNO} moiety of a related 2-pyridyl oxime is the metal-mediated cross-coupling of two coordinated 2-pyridyl nitrile oxide ligands. mdpi.com This reaction, observed in the presence of a zinc(II) salt, leads to the formation of a di(2-pyridyl)furoxan. mdpi.com This process involves the initial deprotonation and subsequent transformation of the chloroxime to a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with another nitrile oxide molecule. mdpi.com This demonstrates a sophisticated metal-assisted transformation where the original oxime structure is significantly altered. While this specific reaction was reported for pyridine-2-chloroxime, it highlights the potential for similar complex reactivity with other 2-pyridyl oximes like this compound under appropriate conditions.
Another potential transformation is the metal-assisted dehydration of aldoximes to form nitriles. This reaction involves the cleavage of the C-N and O-H bonds of the oxime.
Reactivity Profiles and Mechanistic Investigations of E 6 Methylpicolinaldehyde Oxime
General Reactivity of Oxime Functional Groups as Ambidentate Nucleophiles
The oxime functional group (C=N-OH) is a cornerstone of modern organic synthesis, prized for its diverse reactivity. rsc.orgresearchgate.net A key characteristic of oximes, including (E)-6-methylpicolinaldehyde oxime, is their nature as ambidentate nucleophiles. This means they possess two distinct nucleophilic sites—the nitrogen atom and the oxygen atom—and can react at either site depending on the electrophile and reaction conditions. youtube.com
The nitrogen atom, with its lone pair of electrons, is generally the more nucleophilic center, leading to N-alkylation or N-acylation. However, the oxygen atom can also act as a nucleophile, particularly when the nitrogen is sterically hindered or when reacting with hard electrophiles. nih.gov This dual reactivity allows for the synthesis of a wide array of derivatives from a single oxime precursor.
The nucleophilicity of the oxime is influenced by several factors. The presence of the electron-withdrawing pyridine (B92270) ring in this compound, for instance, can modulate the electron density on both the nitrogen and oxygen atoms, thereby affecting their reactivity compared to simple alkyl or aryl oximes. The interplay between the electronic effects of the substituent and the inherent properties of the oxime functional group dictates its behavior in various chemical transformations.
Acid-Catalyzed Oxime Formation and Dehydration Processes
The formation of this compound from 6-methylpicolinaldehyde and hydroxylamine (B1172632) is a classic example of a condensation reaction that is typically catalyzed by acid. chemtube3d.comncert.nic.in The reaction mechanism involves the initial nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde. This is followed by a series of proton transfers, culminating in the elimination of a water molecule to form the C=N double bond of the oxime. chemtube3d.comkhanacademy.org
The pH of the reaction medium is a critical parameter in oxime formation. numberanalytics.comyoutube.com The reaction rate is generally highest in slightly acidic conditions (pH 4-5). nih.gov This is because the acid serves a dual purpose: it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, and it facilitates the dehydration of the tetrahedral intermediate by protonating the hydroxyl group, turning it into a good leaving group (water). libretexts.orgyoutube.com At very low pH, the hydroxylamine nucleophile can be protonated, reducing its nucleophilicity and slowing down the reaction. Conversely, at high pH, the lack of protonation of the carbonyl group and the hydroxyl intermediate hinders the reaction.
The dehydration of the carbinolamine intermediate is often the rate-determining step in oxime formation. This elimination of water is reversible, and an excess of water can drive the equilibrium back towards the starting aldehyde or ketone. khanacademy.org
Organocatalytic Acceleration of Oxime Ligation (e.g., Aniline (B41778) Catalysis)
Oxime ligation, the formation of an oxime from an aldehyde or ketone and an aminooxy compound, is a powerful tool in chemical biology and materials science due to its chemoselectivity. nih.gov However, these reactions can be slow at neutral pH. To overcome this limitation, nucleophilic catalysts, such as aniline and its derivatives, have been employed to accelerate the reaction. nih.govacs.orgnih.gov
The mechanism of aniline catalysis involves the formation of a highly reactive Schiff base intermediate between the aniline catalyst and the aldehyde. nih.gov This intermediate is more susceptible to nucleophilic attack by the hydroxylamine than the original aldehyde. The subsequent displacement of the aniline catalyst by the hydroxylamine regenerates the catalyst and yields the oxime product.
Kinetic Studies of pH Dependence in Oxime Reactions
Kinetic studies have demonstrated a significant dependence of the rate of oxime ligation on the pH of the medium, both in uncatalyzed and catalyzed reactions. numberanalytics.comnih.gov For aniline-catalyzed reactions, the optimal pH is typically between 4 and 5. nih.gov This pH range represents a compromise: it is low enough to facilitate the formation of the reactive Schiff base intermediate but not so low as to cause extensive protonation of the aniline catalyst, which would render it non-nucleophilic.
Influence of Catalyst Structure on Reaction Rates
The structure of the organocatalyst has a profound impact on the rate of oxime ligation. For aniline-based catalysts, electron-donating substituents on the aromatic ring have been shown to enhance the catalytic activity, particularly at neutral pH. nih.govacs.org For example, p-phenylenediamine (B122844) is a significantly more effective catalyst than aniline at pH 7. nih.govacs.org This is attributed to the increased nucleophilicity of the aniline derivative, which facilitates the initial formation of the Schiff base intermediate.
| Catalyst | Relative Rate Enhancement (vs. uncatalyzed) | Optimal pH Range | Reference |
| Aniline | ~19-fold (at pH 7) | 4-5 | nih.govacs.org |
| p-Phenylenediamine | ~120-fold (at pH 7) | 4-7 | nih.govacs.org |
| m-Phenylenediamine | Up to 15 times more efficient than aniline | Physiological conditions | nih.gov |
Regioselectivity in O- versus N-Functionalization of Oximes
The ambidentate nature of the oxime functional group raises the question of regioselectivity in its functionalization reactions. The outcome of the reaction, whether it occurs at the nitrogen or the oxygen atom, is determined by a combination of factors, including the nature of the electrophile, the solvent, the temperature, and the presence of catalysts. nih.gov
The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for predicting the regioselectivity. nih.gov Soft electrophiles, such as alkyl halides, tend to react preferentially at the softer nitrogen atom, leading to the formation of nitrones. In contrast, hard electrophiles, such as acyl chlorides or silyl (B83357) halides, are more likely to react at the harder oxygen atom, yielding oxime esters or ethers.
In the case of this compound, the electronic properties of the pyridine ring can also influence the regioselectivity. The electron-withdrawing nature of the ring may decrease the nucleophilicity of the nitrogen atom to some extent, potentially favoring O-functionalization under certain conditions. However, N-functionalization is still expected to be the predominant pathway with many common electrophiles. The precise control of regioselectivity remains a significant challenge and an area of ongoing research in oxime chemistry.
Catalytic Performance of E 6 Methylpicolinaldehyde Oxime Metal Complexes
Olefin Polymerization Catalysis
Metal complexes incorporating (E)-6-methylpicolinaldehyde oxime have demonstrated significant catalytic activity in the polymerization of olefins, particularly isoprene. The unique electronic and steric properties of this ligand, when coordinated to transition metals like iron and cobalt, influence the catalytic performance, including activity, selectivity, and the properties of the resulting polymer.
Isoprene Polymerization by Iron(II) Complexes of this compound
Iron(II) complexes featuring the this compound ligand (referred to as HL2 in some literature, with its complex designated as Fe2) have been synthesized and investigated for their catalytic potential in isoprene polymerization. mdpi.comsemanticscholar.org The Fe2 complex, characterized as [Fe(HL2)2Cl2], possesses a distorted octahedral geometry where the iron center is coordinated to two bidentate pyridine-oxime ligands. mdpi.com
The catalytic performance of the Fe2 complex has been evaluated in both binary and ternary systems, which differ by the co-catalysts used for activation. mdpi.com
In a binary catalytic system , the iron complex is activated by methylaluminoxane (MAO). When combined with MAO, the Fe2 complex demonstrates catalytic activity for isoprene polymerization, although it is lower compared to other related iron complexes that lack the methyl substituent on the pyridine (B92270) ring. nih.gov For instance, at a polymerization time of 5 hours, the Fe2/MAO system can achieve a 98% conversion of isoprene. nih.gov
A ternary catalytic system , consisting of the iron complex, a boron compound like trityl tetrakis(pentafluorophenyl)borate ([Ph3C][B(C6F5)4]), and an aluminum alkyl (AlR3), shows markedly different activity. In this system, the choice of the aluminum alkyl co-catalyst is critical. When triethylaluminum (AlEt3) is used, the Fe2 complex produces no polyisoprene. mdpi.com A low yield is obtained when triisobutylaluminum (Al(i-Bu)3) is employed as the co-catalyst. mdpi.com This contrasts with related iron catalysts that lack the 6-methyl group, which show high activity in ternary systems. mdpi.com
Isoprene Polymerization with Fe(II) Complex of this compound (Fe2)
| System | Co-catalyst | Time (min) | Yield (%) | Activity (×10⁵ g/mol·h) | Mₙ (×10⁵ g/mol) | Mₙ/Mₙ | Microstructure (%) |
|---|---|---|---|---|---|---|---|
| Binary | MAO | 300 | 98 | 0.3 | 4.86 | 2.5 | cis-1,4: 45, trans-1,4: 10, 3,4: 45 |
| Ternary | [Ph₃C][B(C₆F₅)₄]/AlEt₃ | 10 | 0 | - | - | - | - |
| Ternary | [Ph₃C][B(C₆F₅)₄]/Al(i-Bu)₃ | 10 | 12 | 0.2 | 2.15 | 1.8 | cis-1,4: 47, 3,4: 53 |
Data sourced from Zhao et al. (2022) mdpi.com
The methyl group at the 6-position of the pyridine ring in the this compound ligand introduces significant steric hindrance around the iron center. mdpi.com This steric crowding has a pronounced effect on both the catalytic activity and the selectivity of the polymerization process. nih.gov
Compared to analogous iron complexes without this methyl group, the Fe2 complex exhibits lower activity in both binary and ternary systems. mdpi.comnih.gov The steric bulk is believed to hinder the approach and coordination of the isoprene monomer to the iron catalytic center. nih.gov
Furthermore, this steric influence affects the microstructure of the resulting polyisoprene. The Fe2 catalyst tends to produce some trans-1,4-polyisoprene, a feature not observed with less sterically hindered catalysts in the same family. nih.gov It has been proposed that the proportion of trans-1,4 units increases as the polymer chain grows, suggesting that the steric interaction between the ligand and the growing polymer chain influences the insertion mechanism of the monomer. nih.gov
Isoprene Polymerization by Cobalt(II) Complexes of this compound
Cobalt(II) complexes bearing the this compound ligand (referred to as L2, with its complex designated as Co2) have also been synthesized and utilized as catalysts for isoprene polymerization. bohrium.comnih.gov The Co2 complex, similar to its iron counterpart, features a distorted octahedral structure with the cobalt center coordinated by two ligands through the pyridine and oxime nitrogen atoms. nih.govnih.gov
The catalytic activity of the Co2 complex is highly dependent on various reaction parameters, including the choice of co-catalyst and the reaction temperature. bohrium.comnih.gov Upon activation with an alkylaluminum compound, these cobalt complexes can display extremely high activity. nih.gov
For the Co2 complex, activation with diethylaluminum chloride (AlEt2Cl) in toluene results in a highly efficient catalytic system. nih.gov Studies have shown that the Co2 catalyst can achieve full conversion of isoprene within 10 minutes, even with a low co-catalyst ratio ([Co]/[AlEt2Cl] = 1/50). nih.gov This high activity is noteworthy because, in the analogous iron system, the methyl group on the pyridine ring was found to decrease catalytic activity due to steric hindrance. nih.gov In this cobalt system, however, the Co2 complex maintained very high performance, achieving up to 16.3 × 10⁵ g (mol of Co)⁻¹(h)⁻¹ activity. bohrium.comnih.gov
The optimization of reaction conditions reveals that parameters such as temperature and the type of cobalt complex primarily influence the polymerization activity rather than the microstructure of the resulting polyisoprene, which remains predominantly cis-1,4-enriched. bohrium.comnih.gov
Effect of Reaction Parameters on Isoprene Polymerization with Co2/AlEt₂Cl
| Entry | [Co]/[Al] Ratio | Temp (°C) | Time (min) | Yield (%) | Activity (×10⁵ g/mol·h) | Mₙ (×10⁵ g/mol) | Mₙ/Mₙ | Microstructure (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 1/50 | 25 | 10 | 99 | 16.3 | 4.80 | 2.1 | cis-1,4: 76, 3,4: 24 |
| 2 | 1/50 | 0 | 10 | 99 | 16.3 | 4.90 | 2.1 | cis-1,4: 76, 3,4: 24 |
| 3 | 1/50 | 50 | 10 | 99 | 16.3 | 4.60 | 2.3 | cis-1,4: 75, 3,4: 25 |
Data sourced from Du et al. (2023) nih.gov
Ligand Property-Activity Relationships in Cobalt Catalysis
The catalytic activity of cobalt complexes is significantly influenced by the properties of their coordinating ligands. In the context of isoprene polymerization, cobalt(II) complexes bearing pyridine-oxime ligands have demonstrated high efficacy. A notable example is the complex formed with this compound, also known as 6-methylpyridine-2-aldoxime. nih.govmdpi.com The introduction of a methyl group at the 6-position of the pyridine ring in this ligand has a discernible effect on the catalytic performance of the corresponding cobalt complex.
Research has shown that a cobalt(II) complex with the 6-methylpyridine-2-aldoxime ligand (referred to as Co2 in a comparative study) exhibits remarkable activity in isoprene polymerization when activated with ethylaluminum dichloride (AlEt₂Cl). mdpi.com In a direct comparison with an analogous cobalt complex featuring an unsubstituted pyridine-2-aldoxime ligand (Co1), the complex with the methyl-substituted ligand demonstrated comparable, and in some instances, slightly varied performance depending on the reaction conditions. nih.govmdpi.com For instance, the isoprene polymerization catalyzed by the Co2 complex, which possesses a methyl group on the 6-position of the pyridine ring, achieved full conversion at a [Co]/[AlEt₂Cl] ratio of 1/50 within 10 minutes. mdpi.com
Despite the potential for increased steric hindrance due to the methyl group, the Co2 complex produced polyisoprene with similar microstructure, molecular weight (in the range of 1.7–2.2 × 10⁵ g/mol ), and molecular weight distribution (1.7–2.0) to the less sterically hindered Co1 complex. nih.gov This suggests that within this specific catalytic system, the steric bulk of the methyl group on the ligand does not negatively impact the catalytic activity. nih.gov The cobalt catalysts, in general, demonstrated high activity, and this was not significantly affected by the steric hindrance introduced by the ligand substituents. nih.gov
The high activity of these cobalt complexes, including the one with this compound, is particularly noteworthy, reaching up to 1.6 × 10⁶ g (mol of Co)⁻¹(h)⁻¹. mdpi.com Furthermore, these catalysts are effective with a small amount of cocatalyst, which is a promising aspect for industrial applications in synthetic rubber production. mdpi.com The type of cobalt complex, the cocatalyst, and the reaction temperature were all found to influence the polymerization activity; however, the microstructure of the resulting polymer was not significantly affected by these parameters. nih.govmdpi.com
The single-crystal X-ray diffraction of the cobalt complex with 6-methylpyridine-2-aldoxime reveals a distorted octahedral structure where the cobalt center is coordinated with two of the bidentate ligands through their pyridine and oxime nitrogen atoms. nih.govmdpi.com
Table 1: Isoprene Polymerization Catalyzed by Cobalt Complexes with Varying Pyridine-Oxime Ligands
| Entry | Catalyst | Ligand | [Co]/[AlEt₂Cl] | Time (min) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | Co1 | pyridine-2-aldoxime | 1/50 | 10 | 100 |
| 2 | Co2 | 6-methylpyridine-2-aldoxime | 1/50 | 10 | 100 |
| 3 | Co3 | phenyl-2-pyridylketoxime | 1/50 | 10 | 100 |
This table is based on data presented in the study on the catalytic behavior of cobalt complexes bearing pyridine–oxime ligands in isoprene polymerization. mdpi.com
Computational Studies on E 6 Methylpicolinaldehyde Oxime Systems
Density Functional Theory (DFT) Investigations of Oxime Formation Mechanisms
There are no available DFT studies that specifically model the formation of (E)-6-methylpicolinaldehyde oxime. Such a study would typically involve calculating the transition state energies and geometries for the reaction between 6-methylpicolinaldehyde and hydroxylamine (B1172632) to elucidate the precise mechanism of oxime formation.
Energetic Analysis of Reaction Pathways under Varying Conditions (Neutral, Acidic, Catalyzed)
Specific energetic analyses of the reaction pathways leading to this compound under neutral, acidic, or catalyzed conditions have not been published. This type of research would provide critical insights into the thermodynamics and kinetics of the synthesis, identifying the most favorable reaction conditions.
Solvation Effects and Proton Transfer Mechanisms in Oxime Reactions
While the role of solvation and proton transfer is crucial in oxime formation, no computational studies have been found that specifically investigate these phenomena for this compound. Research in this area would clarify the role of the solvent in stabilizing intermediates and facilitating the proton transfer steps necessary for the reaction to proceed.
Theoretical Characterization of Coordination Geometries and Electronic Structures of Metal Complexes
There is a lack of theoretical studies characterizing the coordination geometries and electronic structures of metal complexes formed with this compound as a ligand. Such computational work would be invaluable for understanding the binding properties of this oxime with various metal ions, which is essential for its potential applications in areas like catalysis and materials science.
Emerging Applications and Interdisciplinary Research of E 6 Methylpicolinaldehyde Oxime Derivatives
Applications in Supramolecular Chemistry and Crystal Engineering
(E)-6-methylpicolinaldehyde oxime serves as a versatile building block in supramolecular chemistry and crystal engineering. The presence of a pyridine (B92270) ring, a methyl group, and an oxime functional group allows for a variety of non-covalent interactions, including hydrogen bonding and metal coordination. These interactions are fundamental to the construction of well-defined, higher-order structures. ontosight.ai
The oxime group, in particular, is an excellent ligand for forming stable complexes with a wide range of metal ions. This property is exploited in the design of metallosupramolecular architectures with specific topologies and functions. The pyridine nitrogen atom provides an additional coordination site, enabling the formation of polynuclear complexes and coordination polymers. The methyl group can influence the steric and electronic properties of the ligand, thereby fine-tuning the resulting supramolecular assembly.
Research in this area focuses on the synthesis and characterization of novel crystalline materials based on this compound and its derivatives. By systematically modifying the substituents on the pyridine ring or the oxime moiety, chemists can control the packing of molecules in the solid state, leading to materials with desired properties such as porosity, catalytic activity, or specific optical and magnetic responses.
Bioorthogonal Ligation Strategies for Advanced Material Science
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form an oxime bond, is a prime example of a bioorthogonal reaction due to its high efficiency, selectivity, and biocompatibility. nih.govnih.gov This reaction has found extensive use in the development of advanced materials, particularly in the field of biomaterials.
Photomediated Oxime Ligation for Hydrogel Formation and Modification
A significant advancement in bioorthogonal chemistry is the development of photomediated oxime ligation. nih.govrsc.org This technique utilizes a photocaged alkoxyamine that, upon exposure to light, releases the reactive alkoxyamine, initiating the oxime ligation reaction. This spatiotemporal control over the reaction is particularly valuable for the formation and modification of hydrogels, which are water-swollen polymer networks widely used in biomedical applications such as 3D cell culture and tissue engineering. nih.govrsc.org
In a typical application, multi-arm crosslinkers functionalized with either aldehydes or photocaged alkoxyamines are used. rsc.org When a solution containing these crosslinkers is exposed to UV light, the photocages are cleaved, liberating the alkoxyamines and allowing them to react with the aldehydes to form a crosslinked hydrogel network. rsc.org This process can be spatially controlled by using photomasks, enabling the creation of hydrogels with complex, user-defined patterns and geometries. nih.gov
Key Features of Photomediated Oxime Ligation for Hydrogels:
| Feature | Description |
| Spatiotemporal Control | Light exposure dictates where and when the hydrogel forms, allowing for the creation of patterned and dynamic materials. nih.gov |
| Biocompatibility | The reaction proceeds under physiological conditions without generating harmful byproducts, making it suitable for encapsulating living cells. rsc.org |
| Tunable Properties | The mechanical properties and degradation of the hydrogels can be tuned by adjusting parameters such as crosslinker concentration, light intensity, and pH. nih.govrsc.org |
Tunable Kinetics and pH Sensitivity in Bioorthogonal Reactions
The kinetics of oxime ligation can be modulated by several factors, offering another layer of control over the material properties. The reaction rate is sensitive to pH, with acidic conditions generally accelerating the reaction. For instance, hydrogels formed at pH 6.0 have been observed to gel faster than those at pH 7.0 or 7.4. nih.gov However, the final mechanical properties of the hydrogel can also be influenced by the pH during formation. nih.gov
The addition of a catalyst, such as aniline (B41778), can significantly enhance the rate of oxime ligation. This allows for rapid gelation when desired. The concentration of the aniline catalyst provides a means to tune the polymerization kinetics and final mechanical properties of the resulting hydrogels. nih.govrsc.org The ability to tune the reaction kinetics is crucial for applications where rapid gelation is required, or conversely, where a slower, more controlled process is necessary.
Role in Agrochemical Chemistry: Synthesis of Active Components and Intermediates
Derivatives of picolinaldehyde oximes have been investigated for their potential applications in agrochemical chemistry. The structural features of these compounds make them suitable precursors and intermediates for the synthesis of molecules with pesticidal or fungicidal properties. researchgate.netontosight.ai
Oximes are recognized as key intermediates in the biosynthesis of various plant defense compounds. nih.gov This natural precedent inspires the design of synthetic agrochemicals. For example, by introducing a methoxyacrylate pharmacophore, a known fungicidal group, into an oxime ether scaffold, researchers have synthesized compounds with both insecticidal and fungicidal activities. researchgate.net
The synthesis of these agrochemical candidates often involves the modification of the oxime functionality or the pyridine ring of a starting material like 6-methylpicolinaldehyde oxime. These modifications are aimed at optimizing the biological activity, stability, and selectivity of the final product. The versatility of oxime chemistry allows for the creation of diverse libraries of compounds for high-throughput screening to identify new and effective crop protection agents.
Q & A
Basic: What are the validated synthetic routes for (E)-6-methylpicolinaldehyde oxime, and how can its stereochemical configuration be confirmed?
Methodological Answer:
Synthesis typically involves condensation of 6-methylpicolinaldehyde with hydroxylamine under controlled pH and temperature. To confirm the (E)-configuration, nuclear magnetic resonance (NMR) spectroscopy is used to analyze coupling constants between the oxime proton and adjacent substituents. Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) can further resolve isomer elution profiles by tracking characteristic absorption bands (e.g., N–O stretching at ~950 cm⁻¹) . For rigorous validation, compare experimental data with computational simulations of stereoisomer stability using density functional theory (DFT) .
Basic: Which analytical techniques are most effective for characterizing this compound in complex mixtures?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For structural confirmation, employ tandem mass spectrometry (MS/MS) to fragment the molecular ion and identify key peaks (e.g., m/z corresponding to the picolinaldehyde backbone). GC-FTIR with multivariate curve resolution (MCR) enhances selectivity in isomer identification by deconvoluting overlapping spectral signals . Always include internal standards (e.g., deuterated analogs) to validate quantification accuracy .
Advanced: How can researchers resolve contradictions between experimental and computational reactivity data for this compound?
Methodological Answer:
First, verify the consistency of computational parameters (e.g., basis sets, solvent models) with experimental conditions. For example, correlation-consistent basis sets (e.g., cc-pVTZ) improve electron affinity calculations, which may explain discrepancies in redox behavior . Next, conduct sensitivity analyses to identify variables (e.g., temperature, solvent polarity) that disproportionately affect outcomes. Cross-validate findings using alternative methods like stopped-flow kinetics or isotopic labeling . Document methodological limitations using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame reinterpretations .
Advanced: What computational strategies best model the reaction mechanisms of this compound in catalytic systems?
Methodological Answer:
Use multireference configuration interaction (MR-CI) methods to account for electron correlation in transition states. For intramolecular reactions (e.g., oxime transfer), simulate potential energy surfaces with DFT and compare activation barriers to experimental kinetics . Solvent effects can be modeled using the conductor-like polarizable continuum model (CPCM). Validate computational predictions with in situ spectroscopic techniques (e.g., Raman monitoring of intermediate species) .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
Design accelerated stability studies under controlled temperature (±2°C), humidity (±5%), and light exposure. Use HPLC to track degradation products (e.g., hydrolysis to 6-methylpicolinaldehyde). For peroxide formation risk—common in oximes—employ iodometric titration or redox-sensitive fluorescent probes . Report stability data with Arrhenius-derived shelf-life predictions and uncertainty intervals .
Advanced: What experimental designs mitigate confounding variables when studying this compound’s biological activity?
Methodological Answer:
Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For in vitro assays, use isogenic cell lines to control genetic variability and include sham-treated controls. For enzyme inhibition studies, normalize activity data to protein concentration and account for oxygen transfer effects in flavin-dependent systems using gas-liquid interface reactors . Statistical power analysis should precede experiments to determine sample sizes .
Advanced: How can researchers optimize synthetic yields of this compound while minimizing byproducts?
Methodological Answer:
Use response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, reaction time). Kinetic profiling via inline IR spectroscopy identifies rate-limiting steps. For byproduct suppression, introduce scavengers (e.g., molecular sieves for water removal in condensation reactions). Compare yields across solvent systems (e.g., aqueous vs. aprotic) and report enantiomeric excess (ee) using chiral HPLC .
Basic: What are the best practices for literature reviews on this compound’s applications?
Methodological Answer:
Systematically search databases (e.g., SciFinder, PubMed) using controlled vocabularies (e.g., MeSH terms). Prioritize peer-reviewed journals and avoid non-curated sources. Use citation tracking tools (e.g., Web of Science) to identify seminal papers. Critically appraise sources using the PRISMA checklist, focusing on methodological rigor and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
